![molecular formula C13H19N7O B2901326 1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-isopropylazetidine-3-carboxamide CAS No. 1797745-55-1](/img/structure/B2901326.png)

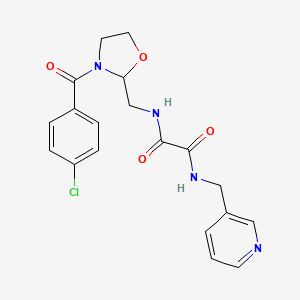

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-isopropylazetidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

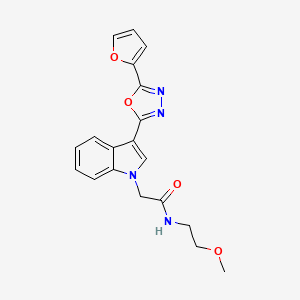

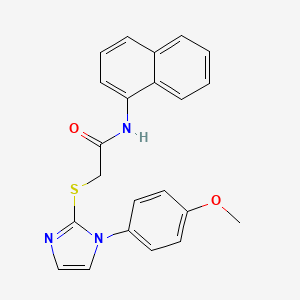

The compound “1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-isopropylazetidine-3-carboxamide” is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . These derivatives have been studied for their antiproliferative activity against several cancer cell lines .

Synthesis Analysis

The synthesis of [1,2,3]triazolo[4,5-d]pyrimidine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular formula of this compound is C13H19N7O . It has an average mass of 289.336 Da and a monoisotopic mass of 289.165100 Da .Chemical Reactions Analysis

The chemical reactions involving [1,2,3]triazolo[4,5-d]pyrimidine derivatives are diverse. They have been used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Aplicaciones Científicas De Investigación

Antiproliferative Agent for Cancer Treatment

This compound has been studied for its antiproliferative effects against various cancer cell lines. A series of derivatives bearing a hydrazone moiety were synthesized and showed moderate to good activity . This suggests potential use in developing new cancer therapies, particularly targeting cell proliferation pathways.

c-Met Inhibitor for Targeted Cancer Therapy

Derivatives of the compound have been designed as potential c-Met inhibitors . The c-Met receptor tyrosine kinase is known to be a significant target in cancer treatment, and early phase clinical results show promise. This application could lead to more effective targeted therapies for cancers where c-Met plays a role in tumor growth and metastasis.

USP28 Inhibition for Cancer and Other Diseases

The compound’s derivatives have been identified as potent and selective inhibitors of USP28, a deubiquitinating enzyme involved in regulating several cellular processes . Inhibition of USP28 has implications not only in cancer but also in other diseases where protein degradation plays a critical role.

Antitumor Activities Against Human Cancer Cell Lines

Novel 1,2,3-triazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antitumor activities against five human cancer cell lines . This application is crucial for the discovery of more efficient and economical antitumor drugs.

Environmental Impact Assessment

Predicted data on the compound’s biodegradation probability and environmental partitioning indicate its environmental impact . This information is vital for assessing the ecological risks associated with the use and disposal of this compound, especially if it is to be used in pharmaceuticals or other industrial applications.

Direcciones Futuras

The [1,2,3]triazolo[4,5-d]pyrimidine derivatives have shown promising results in the field of medicinal chemistry, particularly as antiproliferative agents . Future research could focus on further understanding their mechanism of action and optimizing their synthesis for potential therapeutic applications .

Mecanismo De Acción

Target of Action

The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR plays a critical role in cell survival, growth, differentiation, and tumor formation . Overexpression of EGFR has been observed in a variety of cancers, including breast, ovarian, head, neck, and colon cancers .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition prevents the proliferation and spread of cancer cells . The compound’s potency against EGFR was found to be comparable to the reference drug Erlotinib .

Biochemical Pathways

The compound affects the EGFR signaling pathway, which is involved in cell survival, growth, and differentiation . By inhibiting EGFR, the compound disrupts this pathway, leading to the inhibition of tumor growth and spread .

Pharmacokinetics

The compound’s potent activity against egfr suggests that it may have favorable bioavailability .

Result of Action

The result of the compound’s action is the inhibition of tumor growth and spread . In vitro results revealed that the compound shows potent anticancer activity, with IC50 values indicating its effectiveness at low concentrations .

Propiedades

IUPAC Name |

1-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-propan-2-ylazetidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N7O/c1-4-20-12-10(17-18-20)11(14-7-15-12)19-5-9(6-19)13(21)16-8(2)3/h7-9H,4-6H2,1-3H3,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRTXBKVJOAOVBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=NC=N2)N3CC(C3)C(=O)NC(C)C)N=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-isopropylazetidine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl 2-(3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2901248.png)

![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)

![N-benzyl-3-{5-[(carbamoylmethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2901260.png)

![N-(3-(furan-2-yl)-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2901264.png)